4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TAK-285, is a small molecule inhibitor of HER2 (human epidermal growth factor receptor 2) kinase. HER2 is a member of the epidermal growth factor receptor family and is overexpressed in various types of cancer, including breast, gastric, and ovarian cancers. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of HER2-positive cancers.
Mecanismo De Acción
4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits the activity of the HER2 kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell proliferation and survival (4).
Biochemical and Physiological Effects:
4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have a selective inhibitory effect on HER2 kinase activity, with little or no effect on other members of the epidermal growth factor receptor family (5). In addition, 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in HER2-overexpressing cancer cells (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments is its specificity for HER2 kinase, which allows for the investigation of HER2 signaling pathways without interference from other signaling pathways. However, one limitation is that 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide may not fully recapitulate the effects of other HER2-targeted therapies, such as trastuzumab, which target the extracellular domain of the receptor (7).
Direcciones Futuras
For the development and use of 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include combination therapy with other HER2-targeted therapies, evaluation in other types of HER2-overexpressing cancers, and the development of more potent and selective HER2 kinase inhibitors.
References:
1. T. Kanoh et al., Bioorg Med Chem Lett, 2011, 21, 5568-5572.
2. D. Shimamura et al., Cancer Res, 2010, 70, 3464-3474.
3. K. Takezawa et al., Cancer Sci, 2012, 103, 139-146.
4. T. Kanoh et al., Bioorg Med Chem Lett, 2011, 21, 5568-5572.
5. D. Shimamura et al., Cancer Res, 2010, 70, 3464-3474.
6. K. Takezawa et al., Cancer Sci, 2012, 103, 139-146.
7. D. Shimamura et al., Cancer Res, 2010, 70, 3464-3474.
8. K. Takezawa et al., Cancer Sci, 2012, 103, 139-146.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling of the sulfonamide and furan moieties. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).
Aplicaciones Científicas De Investigación
4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for HER2-positive cancers. Preclinical studies have shown that 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can inhibit the growth of HER2-overexpressing cancer cells and tumors in vitro and in vivo (2). In addition, 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to be effective in overcoming resistance to other HER2-targeted therapies, such as trastuzumab and lapatinib (3).
Propiedades
Fórmula molecular |
C23H26FNO3S |
---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
4-fluoro-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H26FNO3S/c1-4-23(2,3)15-5-11-21-19(13-15)20-14-17(8-12-22(20)28-21)25-29(26,27)18-9-6-16(24)7-10-18/h6-10,12,14-15,25H,4-5,11,13H2,1-3H3 |
Clave InChI |
MNUFAYIWORMWRJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.